molecular formula C10H14ClN3O3 B4135475 N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride

Cat. No. B4135475
M. Wt: 259.69 g/mol
InChI Key: KYNJZFMLGJBOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride, also known as DMNG, is a chemical compound that has gained significant attention in the field of scientific research. DMNG is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that is responsible for the production of nitric oxide (NO) in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological and pathological processes, including cardiovascular function, immune response, and inflammation.

Mechanism of Action

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride exerts its pharmacological effects by inhibiting the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride inhibits NOS by binding to the heme group of the enzyme, which is essential for its activity. This results in a decrease in the production of NO, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to reduce the production of NO in various cell types, including endothelial cells, macrophages, and neuronal cells. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to have antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several advantages for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of nitric oxide in various physiological and pathological processes. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is also stable and easy to handle, which makes it suitable for long-term experiments. However, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has some limitations for lab experiments. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride also has a short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has several potential future directions for scientific research. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Further studies are needed to determine the efficacy and safety of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride in these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties. Future studies are needed to elucidate the molecular mechanisms underlying these effects. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its potential as a tool for studying the role of nitric oxide in various physiological and pathological processes. Further studies are needed to determine the specificity and selectivity of N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride for NOS isoforms. Overall, N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has significant potential for scientific research in various fields, and further studies are needed to fully understand its pharmacological properties.

Scientific Research Applications

N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of these diseases. N~2~,N~2~-dimethyl-N~1~-(2-nitrophenyl)glycinamide hydrochloride has also been investigated for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-5-3-4-6-9(8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNJZFMLGJBOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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